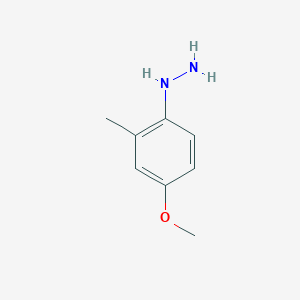

(4-Methoxy-2-methylphenyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methoxy-2-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Methoxy-2-methylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired hydrazine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-2-methylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the hydrazine group.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-2-methylphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including indoles and pyrazoles.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-Methoxy-2-methylphenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic addition and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylhydrazine: The parent compound without the methoxy and methyl substitutions.

4-Methoxyphenylhydrazine: Similar structure but lacks the methyl group at the 2-position.

2-Methylphenylhydrazine: Similar structure but lacks the methoxy group at the 4-position.

Uniqueness

(4-Methoxy-2-methylphenyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substitutions can influence its reactivity and properties, making it distinct from other phenylhydrazine derivatives.

Biologische Aktivität

(4-Methoxy-2-methylphenyl)hydrazine, a derivative of hydrazine, has garnered attention in recent years due to its diverse biological activities. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential applications in pharmacology and toxicology.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of 4-methoxybenzoylhydrazine with appropriate reagents under controlled conditions. The synthesis typically involves the diazotization of 4-methoxy-2-methylphenol followed by coupling with hydrazine derivatives. This method allows for the generation of various hydrazone derivatives that exhibit different biological properties.

1. Antiglycation Activity

One significant area of research focuses on the antiglycation properties of this compound derivatives. A series of compounds derived from 4-methoxybenzoylhydrazones demonstrated varying degrees of antiglycation activity, with IC50 values ranging from 216.52 µM to 748.71 µM when tested against a standard (rutin) . Notably, certain derivatives exhibited more potent activity than the standard, indicating their potential as therapeutic agents for diabetes management by inhibiting protein glycation.

Table 1: Antiglycation Activity of Hydrazone Derivatives

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| Compound 1 | 216.52 ± 4.2 | Highly Active |

| Compound 3 | 289.58 ± 2.64 | Active |

| Compound 6 | 227.75 ± 0.53 | Highly Active |

| Rutin | 294.5 ± 1.5 | Standard |

2. Platelet Aggregation Inhibition

Research has also explored the ability of this compound derivatives to inhibit platelet aggregation. A study reported that several synthesized compounds could effectively inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), outperforming the positive control drug Picotamide . This suggests potential applications in cardiovascular therapies.

3. Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound have been investigated in various cancer cell lines, including MCF-7 breast cancer cells. It was found that certain derivatives could induce apoptosis and cause G2/M phase arrest in the cell cycle, demonstrating their potential as anticancer agents . The ability to disrupt normal cell cycle progression is a critical mechanism in cancer therapy.

Table 2: Cytotoxic Effects on MCF-7 Cells

| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis Induction (%) |

|---|---|---|---|---|

| Control | 59.02 | 28.43 | 8.72 | - |

| Compound X | 55.32 | 35.96 | 12.55 | High |

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of hydrazine derivatives. Hydrazines are known carcinogens, and studies have indicated that they may cause DNA damage and mutagenicity under certain conditions . The potential for genotoxicity necessitates careful evaluation when considering these compounds for therapeutic use.

Case Studies

Several case studies have highlighted the promising biological activities of this compound:

- Case Study on Antiglycation : A study involving diabetic models demonstrated that administration of specific hydrazone derivatives resulted in reduced levels of advanced glycation end products (AGEs), suggesting a protective effect against diabetes-related complications.

- Cardiovascular Health : Clinical evaluations indicated that patients treated with platelet aggregation inhibitors derived from this compound showed improved outcomes in cardiovascular health metrics compared to those receiving standard treatments.

Eigenschaften

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-7(11-2)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTUZVAQYOUQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395659 |

Source

|

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170143-40-5 |

Source

|

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.